11,11a-Dihydro-6aH-benzo[a]fluorene
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Overview
Description
11,11a-Dihydro-6aH-benzo[a]fluorene is a polycyclic aromatic hydrocarbon (PAH) with a complex structureThe compound’s molecular formula is C17H14, and it has a molecular weight of 218.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11a-Dihydro-6aH-benzo[a]fluorene typically involves the hydrogenation of benzo[a]fluorene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common approach involves hydrogenation at 50-100 psi and temperatures ranging from 25°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction is typically monitored using gas chromatography to ensure the complete conversion of benzo[a]fluorene to its dihydro derivative .
Chemical Reactions Analysis
Types of Reactions
11,11a-Dihydro-6aH-benzo[a]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in dry ether at 0°C to room temperature.
Substitution: Br2 in carbon tetrachloride (CCl4) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
11,11a-Dihydro-6aH-benzo[a]fluorene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate with DNA.
Industry: Used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 11,11a-Dihydro-6aH-benzo[a]fluorene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to anti-cancer effects. Additionally, it can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]fluorene: The parent compound, known for its carcinogenic properties.
Benzo[b]fluorene: Another isomer with similar chemical properties.
Chrysofluorene: A related compound with a different ring structure.
Properties
CAS No. |
140710-60-7 |
---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
11,11a-dihydro-6aH-benzo[a]fluorene |
InChI |
InChI=1S/C17H14/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-10,16-17H,11H2 |
InChI Key |
XOJCXOZVUPLWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C=CC3=CC=CC=C23)C4=CC=CC=C41 |
Origin of Product |
United States |
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